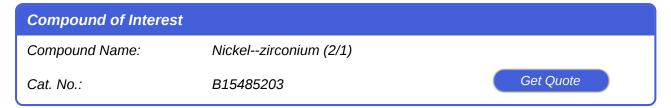


## Addressing Ni coarsening in Ni-YSZ electrodes under high temperatures

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## Technical Support Center: Ni Coarsening in Ni-YSZ Electrodes

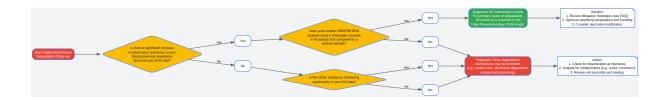
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Ni coarsening in Ni-YSZ electrodes during high-temperature experiments.

## **Troubleshooting Guide**

Use this guide to diagnose and address common issues related to Ni coarsening and performance degradation in your Ni-YSZ electrodes.

Problem: Rapid performance degradation of the Ni-YSZ electrode at high operating temperatures (>800°C).





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Caption: Troubleshooting flowchart for performance degradation.

## Frequently Asked Questions (FAQs)

Q1: What is Ni coarsening and why is it a problem?

A1: Ni coarsening is the process where smaller nickel particles in the Ni-YSZ anode grow into larger particles at high operating temperatures. This phenomenon is primarily driven by surface diffusion and Ostwald ripening.[1] The coarsening of Ni particles leads to a significant reduction in the length of the triple-phase boundaries (TPBs), which are the electrochemically active sites where the fuel oxidation reaction occurs.[2] A decrease in TPB density results in increased polarization resistance and a decline in the overall performance and long-term stability of the solid oxide fuel cell (SOFC).[1][2]

Q2: What are the main factors that accelerate Ni coarsening?

A2: The primary factors that accelerate Ni coarsening include:

## Troubleshooting & Optimization





- High Operating Temperatures: Higher temperatures increase the rate of atomic diffusion, leading to faster particle growth.[2]
- High Humidity (Water Vapor Partial Pressure): The presence of water vapor can enhance the mobility of nickel species, thereby accelerating the coarsening process.
- Long-term Operation: Ni coarsening is a time-dependent degradation mechanism.[1]
- Initial Microstructure: Anodes with a higher initial Ni content and finer Ni particles may be more susceptible to coarsening.[3]

Q3: How can I mitigate Ni coarsening in my experiments?

A3: Several strategies can be employed to mitigate Ni coarsening:

- Infiltration of Nanoparticles: Infiltrating the porous Ni-YSZ scaffold with ceramic nanoparticles
   (e.g., gadolinia-doped ceria GDC) can help to anchor the Ni particles and inhibit their
   growth.[4][5][6] This technique can also introduce mixed ionic-electronic conductivity to the
   anode, further enhancing performance.[4]
- Protective Ceramic Coatings: Applying a thin, porous ceramic coating onto the Ni particles can act as a physical barrier to prevent their agglomeration at high temperatures.
- Addition of Secondary Phase Materials: Incorporating a stable secondary ceramic phase into the Ni-YSZ cermet during fabrication can hinder Ni particle mobility.
- Optimization of Operating Conditions: Operating at the lower end of the acceptable temperature range and controlling the fuel humidity can slow down the rate of coarsening.

Q4: What is the expected rate of Ni particle growth at different temperatures?

A4: The rate of Ni particle growth is highly dependent on the specific microstructure of the anode, the gas atmosphere, and the operating time. However, general trends can be observed.

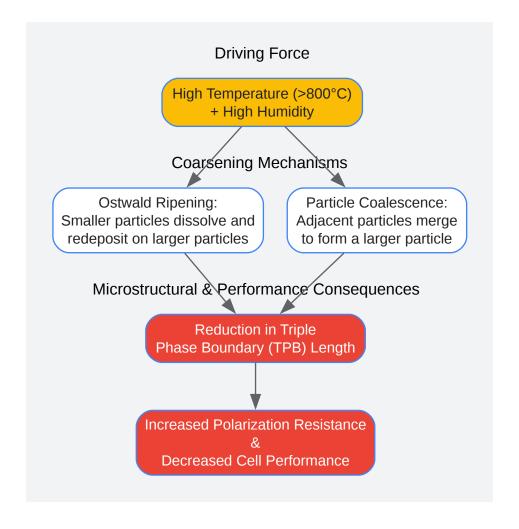


Operating Temperature (°C)	Operating Time (hours)	Initial Average Ni Particle Size (µm)	Final Average Ni Particle Size (µm)	Reference
1000	4000	Not specified	Noticeable agglomeration and 33% decrease in electrical conductivity	[1]
950	50	Not specified	Significant coarsening observed	[7]
850	>1000	~0.50	~0.80	[1]
800	20 (redox cycles)	Not specified	TPB density decreased from 4.63 $\mu$ m <sup>-2</sup> to 1.06 $\mu$ m <sup>-2</sup>	[8]

## Signaling Pathways and Experimental Workflows Mechanism of Ni Coarsening

The coarsening of Ni particles in a Ni-YSZ anode at high temperatures is a complex process driven by the reduction of surface energy. The primary mechanisms are Ostwald ripening and particle coalescence.





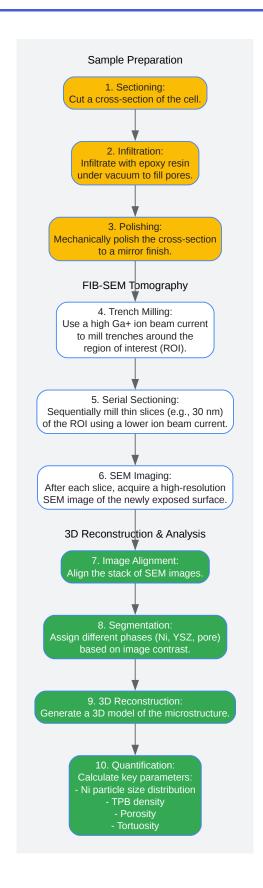
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Caption: Mechanism of Ni coarsening in Ni-YSZ anodes.

# Key Experimental Protocols Protocol for SEM/FIB-SEM Analysis of Ni-YSZ Microstructure

This protocol outlines the key steps for preparing and analyzing a Ni-YSZ electrode to quantify its microstructure.





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Caption: Workflow for SEM/FIB-SEM analysis.



#### **Detailed Steps:**

- Sample Preparation:
  - Sectioning: Carefully cut a cross-section of the SOFC to expose the anode layer.
  - Resin Infiltration: To preserve the porous structure and provide contrast during imaging, infiltrate the sample with a low-viscosity epoxy resin under vacuum.[9] This is crucial to prevent issues like back-pore artifacts during FIB milling.[10]
  - Polishing: Mechanically polish the cross-sectioned surface using progressively finer abrasive papers and diamond suspensions to achieve a smooth, mirror-like finish.
- FIB-SEM Tomography:
  - Instrument Setup: Use a dual-beam FIB-SEM system.
  - Trench Milling: To access the region of interest (ROI) and minimize redeposition of sputtered material, mill large trenches around the area to be analyzed using a high Ga+ ion beam current (e.g., up to 65 nA).[11]
  - Serial Sectioning and Imaging:
    - Perform sequential milling of thin slices (e.g., 30 nm thickness) across the ROI using a lower ion beam current (e.g., 2.4 nA at 30 keV).[11]
    - After each slice is removed, acquire a high-resolution SEM image of the newly exposed cross-section.[9] Utilize low accelerating voltages (e.g., < 1 kV) and an in-lens secondary electron detector to achieve good contrast between the Ni, YSZ, and pore phases.[12]</li>
- 3D Reconstruction and Quantitative Analysis:
  - Image Alignment: Use appropriate software to align the stack of 2D SEM images to correct for any drift during acquisition.
  - Image Segmentation: Differentiate and assign the various phases (Ni, YSZ, pores) in the images based on their grayscale values.



- 3D Model Generation: Reconstruct the segmented 2D images into a 3D volume.
- Microstructural Quantification: From the 3D model, calculate critical microstructural parameters such as Ni particle size distribution, TPB density, porosity, and tortuosity factor.

### **Protocol for Accelerated Aging Test**

This protocol is designed to simulate the long-term effects of high-temperature operation on Ni-YSZ anodes in a shorter timeframe.

- Cell Preparation and Baseline Characterization:
  - Fabricate or procure a set of identical Ni-YSZ anode-supported cells.
  - Perform initial microstructural characterization (SEM/FIB-SEM) on a representative pristine cell to establish a baseline.
  - Conduct initial electrochemical characterization (e.g., I-V curves, EIS) on the test cells at a standard operating temperature (e.g., 800°C) to determine their baseline performance.
- Accelerated Aging Conditions:
  - Place the test cells in a furnace with a controlled atmosphere.
  - Set the aging temperature to a value higher than the intended normal operating temperature (e.g., 900°C or 1000°C).
  - Introduce a controlled humidified fuel gas (e.g., H2 with 3-10% H2O) to the anode.
  - Maintain these conditions for a predetermined duration (e.g., 100, 500, 1000 hours).
- In-situ and Ex-situ Characterization:
  - Periodically perform in-situ EIS measurements to monitor the change in ohmic and polarization resistances over time.
  - After the designated aging period, cool down the cells and perform post-mortem analysis.



- Conduct SEM/FIB-SEM on the aged cells to quantify the changes in Ni particle size, TPB density, and overall microstructure compared to the pristine cell.
- Compare the final electrochemical performance with the initial baseline data to quantify the extent of degradation.

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